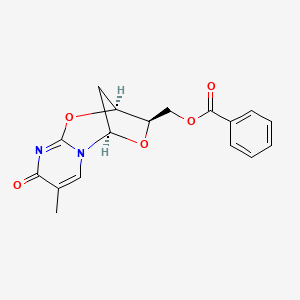

5'-O-benzoyl-2,3'-anhydrothymidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5'-O-benzoyl-2,3'-anhydrothymidine est un analogue de nucléoside synthétique dérivé de la thymidine. Ce composé se caractérise par la présence d'un groupe benzoyle en position 5' et d'un pont anhydro entre les positions 2' et 3'. Il a suscité un intérêt dans les domaines de la chimie organique et de la chimie médicinale en raison de ses propriétés antivirales potentielles et de son rôle d'intermédiaire dans la synthèse d'autres composés biologiquement actifs .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 5'-O-benzoyl-2,3'-anhydrothymidine implique généralement la dérivatisation de la 2,3'-anhydrothymidine. Une méthode courante consiste à faire réagir la 2,3'-anhydrothymidine avec le chlorure de benzoyle en présence d'une base comme la pyridine. La réaction est effectuée dans des conditions anhydres pour éviter l'hydrolyse et assurer la formation du dérivé benzoyle souhaité .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques de la this compound ne soient pas largement documentées, les principes généraux de la synthèse à grande échelle des nucléosides s'appliquent. Ces méthodes comprennent l'optimisation des conditions de réaction pour un rendement et une pureté élevés, l'utilisation de solvants et de réactifs à l'échelle industrielle et l'emploi de techniques de purification telles que la cristallisation ou la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

La 5'-O-benzoyl-2,3'-anhydrothymidine subit diverses réactions chimiques, notamment la substitution nucléophile, l'oxydation et la réduction.

Réactifs et conditions courantes

Substitution nucléophile : Réactions avec des nucléophiles tels que les azides ou les tétrazoles dans des solvants comme le diméthylformamide (DMF) ou le 1,4-dioxane. .

Oxydation et réduction : Bien que les réactions d'oxydation et de réduction spécifiques pour ce composé soient moins documentées, les principes généraux de la chimie des nucléosides s'appliquent, où des agents oxydants comme le permanganate de potassium ou des agents réducteurs comme le borohydrure de sodium peuvent être utilisés.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent du nucléophile ou du réactif spécifique utilisé. Par exemple, l'azidation de la this compound avec de l'azide de diméthylammonium conduit à la formation de dérivés azides .

Applications De Recherche Scientifique

La 5'-O-benzoyl-2,3'-anhydrothymidine a plusieurs applications en recherche scientifique:

Chimie : Utilisé comme intermédiaire dans la synthèse d'autres analogues et dérivés de nucléosides.

Médecine : Investigated pour ses propriétés immunosuppressives et ses applications thérapeutiques potentielles.

Industrie : Utilisé dans le développement de médicaments et comme outil de recherche en découverte de médicaments.

5. Mécanisme d'action

Le mécanisme d'action de la this compound implique son interaction avec les protéines virales. Il a été démontré qu'il se lie de manière covalente à un site isomérique sur la protéine d'enveloppe virale du virus de l'immunodéficience, inhibant ainsi la réplication virale . Cette liaison covalente perturbe la fonction normale de la protéine virale, conduisant à la suppression de l'activité virale.

Mécanisme D'action

The mechanism of action of 5’-O-benzoyl-2,3’-anhydrothymidine involves its interaction with viral proteins. It has been shown to bind covalently to an isomeric site on the viral envelope protein of the immunodeficiency virus, thereby inhibiting viral replication . This covalent binding disrupts the normal function of the viral protein, leading to the suppression of viral activity.

Comparaison Avec Des Composés Similaires

Composés similaires

2,3'-Anhydrothymidine : Le composé parent dont la 5'-O-benzoyl-2,3'-anhydrothymidine est dérivée.

3'-Azido-3'-désoxythymidine (AZT) : Un autre analogue de nucléoside avec des propriétés antivirales, couramment utilisé dans le traitement du VIH.

5'-O-Benzoyl-2'-désoxyuridine : Un dérivé benzoyle similaire avec une activité antivirale potentielle.

Unicité

La this compound est unique en raison de ses modifications structurelles spécifiques, qui confèrent une réactivité chimique et une activité biologique distinctes. Sa capacité à former des liaisons covalentes avec les protéines virales la distingue des autres analogues de nucléosides, ce qui en fait un composé précieux dans la recherche antivirale .

Activité Biologique

5'-O-benzoyl-2,3'-anhydrothymidine (BAT) is a modified nucleoside that has garnered attention in biochemical research due to its unique structural properties and biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

This compound is derived from thymidine, featuring a benzoyl group at the 5' position and an anhydro linkage between the 2' and 3' carbons. The molecular formula is C17H15N2O5 with a molecular weight of approximately 331.34 g/mol. The synthesis typically involves the reaction of thymidine with benzoyl chloride followed by dehydration to form the anhydro derivative.

Biological Mechanisms

The biological activity of BAT is primarily attributed to its interactions with nucleophiles, which can lead to various cellular responses. Key mechanisms include:

- Inhibition of Viral Replication : BAT has been studied for its potential in anti-HIV therapies. It serves as an intermediate in the synthesis of labeled anti-HIV pharmaceuticals, allowing researchers to track drug interactions in proteomics studies.

- Cytotoxicity Against Tumor Cells : Research indicates that BAT exhibits cytotoxic effects on various cancer cell lines. Its effectiveness is often evaluated using assays such as MTT and colony-forming assays, which measure cell viability and proliferation .

- Cell Cycle Regulation : BAT influences cell cycle progression, potentially leading to cell cycle arrest in cancer cells. This effect is critical for its role in anticancer strategies .

Case Studies

- Anticancer Activity : A study evaluated the cytotoxicity of BAT on breast cancer cell lines and reported significant inhibition of cell proliferation. The IC50 values indicated that BAT was more effective than some conventional chemotherapeutics .

- Viral Inhibition : In another investigation, BAT was incorporated into a synthetic pathway for developing PET tracers for monitoring HIV infection in vivo. The study highlighted BAT's role in enhancing the efficacy of imaging techniques used to track viral load .

Table 1: Summary of Biological Activities of this compound

Propriétés

Formule moléculaire |

C17H16N2O5 |

|---|---|

Poids moléculaire |

328.32 g/mol |

Nom IUPAC |

[(1R,9S,10R)-4-methyl-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl]methyl benzoate |

InChI |

InChI=1S/C17H16N2O5/c1-10-8-19-14-7-12(24-17(19)18-15(10)20)13(23-14)9-22-16(21)11-5-3-2-4-6-11/h2-6,8,12-14H,7,9H2,1H3/t12-,13+,14+/m0/s1 |

Clé InChI |

WUQUVOAMQGVMKB-BFHYXJOUSA-N |

SMILES isomérique |

CC1=CN2[C@H]3C[C@@H]([C@H](O3)COC(=O)C4=CC=CC=C4)OC2=NC1=O |

SMILES canonique |

CC1=CN2C3CC(C(O3)COC(=O)C4=CC=CC=C4)OC2=NC1=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.